Cas no 206260-33-5 (Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-)

Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]- structure
206260-33-5 structure
Product Name:Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-
CAS-nummer:206260-33-5
MF:C18H19N3O2
MW:309.362364053726
CID:265813
PubChem ID:3038472
Update Time:2025-04-19

Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-
    • 5-{2-[2-(N,N-dimethylamino)ethyl]oxy-phenyl}-3-phenyl-1,2,4-oxadiazole
    • IRAMPANEL
    • N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine
    • 5-(o-(2-(Dimethylamino)ethoxy)phenyl)-3-phenyl-1,2,4-oxadiazole.
    • AKOS040748592
    • BIIR-561CL
    • 5-(o-(2-(Dimethylamino)ethoxy)phenyl)-3-phenyl-1,2,4-oxadiazole
    • 206260-33-5
    • SCHEMBL678128
    • NS00124879
    • EN300-26482298
    • R2GZD7LMYX
    • DIMETHYL({2-[2-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHYL})AMINE
    • IRAMPANEL [WHO-DD]
    • UNII-R2GZD7LMYX
    • Q19597602
    • DTXSID30174647
    • Dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride
    • Irampanel [INN]
    • N, N-dimethyl-2-[2-(3-phenyl-1, 2, 4-oxadiazol-5-yl)phenoxy]ethanamine
    • BIIR-561
    • BIIR-561 Cl
    • CHEMBL29741
    • HY-15082
    • QZULPCPLWGCGSL-UHFFFAOYSA-N
    • CS-0003746
    • BIIR 561
    • BIIR 561 CL
    • irampanelum
    • DTXCID8097138
    • DB-332818
    • Inchi: 1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
    • InChI-sleutel: QZULPCPLWGCGSL-UHFFFAOYSA-N
    • LACHT: O(C1C=CC=CC=1C1=NC(C2C=CC=CC=2)=NO1)CCN(C)C

Berekende eigenschappen

  • Exacte massa: 309.14787
  • Monoisotopische massa: 309.147726857g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 6
  • Complexiteit: 347
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 51.4Ų

Experimentele eigenschappen

  • PSA: 51.39
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.